Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate (CAS No. 1361112-04-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , a piperidine ring , and an aminopyridine moiety . Its molecular formula is , with a molecular weight of approximately 305.42 g/mol . The structural complexity suggests multiple interaction possibilities with biological targets, making it a candidate for various therapeutic applications.
Research indicates that compounds with similar structures to this compound can modulate various receptor pathways, particularly those involved in cell signaling and proliferation. Notably, derivatives of piperidine compounds have shown promise in inhibiting aurora kinases , which play a crucial role in cell division and are often implicated in cancer progression .
Enzyme Inhibition
Studies suggest that this compound may act as an inhibitor for specific enzymes or receptors, impacting processes such as:
- Cell signaling pathways
- Cell proliferation
- Apoptosis regulation
The aminopyridine group enhances the potential for interaction with various biological receptors, which is critical for understanding its therapeutic potential.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl 4-(methylamino)piperidine-1-carboxylate | Methylamino group | May exhibit different receptor selectivity |
Tert-butyl 4-(propylamino)piperidine-1-carboxylate | Propylamino substitution | Potentially alters pharmacokinetic properties |
Tert-butyl 4-(isopropylamino)piperidine | Isopropyl substitution | May enhance lipophilicity compared to others |
This comparison highlights the unique aspects of this compound, particularly its specific interaction capabilities due to the aminopyridine moiety.
Case Studies and Research Findings
- Agrochemical Applications : Initial studies have evaluated the compound's efficacy as an active ingredient in agrochemicals. Laboratory and field studies aim to develop formulations that are environmentally friendly while maintaining effectiveness against pests .
- Cancer Research : Similar piperidine derivatives have been investigated for their ability to inhibit aurora kinases in cancer therapy. These studies suggest that modifications to the piperidine structure can enhance potency and selectivity against cancer cells .
- Pharmacokinetic Studies : Research into pharmacokinetics has shown that structural modifications can significantly affect the bioavailability and metabolic stability of related compounds. This information is crucial for optimizing the therapeutic potential of new drugs derived from this chemical framework .
Properties
IUPAC Name |
tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-4-5-14(12-20)7-6-13-8-9-19-15(18)11-13/h8-9,11,14H,4-7,10,12H2,1-3H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKHKRVJMXJLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCC2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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